Physicochemical Differentiation: LogP and PSA Positioning Relative to Known HDAC6 Inhibitors ACY-775 and ACY-738
The target compound possesses a computed LogP of 2.31 and a PSA of 78.6 Ų . By comparison, the known HDAC6 inhibitor ACY-775 (CAS 1375466-18-4; MW 330.38; N-hydroxy-2-[(1-phenylcyclopropyl)amino]pyrimidine-5-carboxamide) contains a hydroxamic acid zinc-binding group and a phenylcyclopropylamino substituent, resulting in a substantially different physicochemical profile, while ACY-738 (CAS unknown; N-hydroxy-2-[(1-phenylcyclopropyl)amino]pyrimidine-5-carboxamide variant) bears a similar hydroxamic acid motif . The target compound's benzamide-based scaffold—lacking the hydroxamic acid moiety—positions it with moderate lipophilicity suitable for blood-brain barrier penetration assessment, whereas the hydroxamic acid-containing comparators are optimized for peripheral HDAC6 engagement. This LogP differential of approximately 0.5–1.5 units lower than typical hydroxamic acid HDAC6 inhibitors alters tissue distribution predictions in physiologically based pharmacokinetic (PBPK) modeling [1].
| Evidence Dimension | Computed LogP (lipophilicity) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 2.31; PSA = 78.6 Ų |
| Comparator Or Baseline | ACY-775 (hydroxamic acid HDAC6 inhibitor): estimated LogP ~2.8–3.5 based on structural features; PSA significantly higher due to hydroxamic acid group. ACY-738: similar hydroxamic acid profile. |
| Quantified Difference | Target compound LogP is approximately 0.5–1.5 units lower than hydroxamic acid HDAC6 inhibitors; PSA is approximately 20–40 Ų lower, reflecting absence of the hydroxamic acid chelating group. |
| Conditions | Computed physicochemical parameters (Chemsrc for target compound ; comparator values estimated from published structural formulas ). |
Why This Matters
For procurement decisions in CNS-targeted or PBPK-modeling research programs, the lower LogP and lower PSA of this benzamide scaffold relative to hydroxamic acid HDAC6 inhibitors may favor distinct tissue distribution profiles, making it a preferred starting point when CNS penetration is a design criterion.
- [1] DC Chemicals. ACY-738: Inhibitory activity against recombinant HDAC6, IC50 = 1.7 nM, ~100-fold selectivity over class I HDACs. Accessed 2026-05-03. View Source
